molecular formula C11H8N4O2 B2905538 N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 2034474-22-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide

Cat. No.: B2905538
CAS No.: 2034474-22-9
M. Wt: 228.211
InChI Key: DDJXXTQFPACQNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide typically involves the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide has been studied for its potential in treating various diseases due to its ability to inhibit specific enzymes and receptors.

  • Case Study : Research has demonstrated its efficacy as an inhibitor of certain kinases involved in cancer progression. In vitro studies showed that the compound effectively reduced cell proliferation in cancer cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

  • Data Table: Anti-inflammatory Activity
Study ReferenceModel UsedIC50 (µM)Observations
RAW 264.7 macrophages15Significant reduction in NO production
Carrageenan-induced paw edema20Reduced swelling compared to control

Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.

  • Case Study : In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has been the focus of extensive research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Target Enzymes and Pathways
this compound acts primarily as an enzyme inhibitor. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various kinases and enzymes involved in critical biochemical pathways, particularly those associated with cancer progression and microbial resistance. For instance, it has been suggested that these compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .

Biochemical Pathways
The compound's inhibitory effects extend to pathways involved in tumorigenesis. By targeting specific kinases like DDR1 (discoidin domain receptor 1), this compound has demonstrated significant anticancer potential. In vitro studies indicate that it can suppress cancer cell invasion and adhesion while promoting apoptosis in cancer cells .

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits broad-spectrum anticancer activity. In a study involving various cancer cell lines, the compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines . This effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis.

Antitubercular Activity
Additionally, derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their antitubercular properties. A related compound showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL . This highlights the potential for these compounds in treating resistant infections.

Case Studies

Study on Anticancer Efficacy
In one significant study, the compound was tested for its effects on RFX 393 cancerous cells. Results indicated that treatment led to an increase in G0–G1 phase cell populations to 84.36%, indicating effective cell cycle arrest . Furthermore, the reduction in S phase populations supports its role in inhibiting DNA synthesis.

Antituberculosis Research
Another study focused on a series of pyrazolo[1,5-a]pyridine derivatives similar to this compound. These derivatives demonstrated low cytotoxicity and significant efficacy against Mtb within macrophages . The mechanism was distinct from traditional antibiotics, suggesting a novel approach to tackling tuberculosis.

Comparative Analysis

Compound NameBiological ActivityIC50 Values (nM)MIC Values (μg/mL)
This compoundAnticancer6.8 (DDR1)-
Pyrazolo[3,4-d]pyrimidineCDK2 Inhibitor--
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntitubercular-<0.002

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXXTQFPACQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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